molecular formula C12H16N2 B2503980 2-Isopropyl-3-methyl-1H-indol-5-amine CAS No. 1780598-65-3

2-Isopropyl-3-methyl-1H-indol-5-amine

Cat. No.: B2503980
CAS No.: 1780598-65-3
M. Wt: 188.274
InChI Key: LVBJLEIDRMTLKS-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical Synthesis and Molecular Design

Indole derivatives are central to modern chemical synthesis due to their remarkable versatility and biological significance. nih.gov The indole nucleus is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. wikipedia.org Its structural motif is found in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506). researchgate.netmdpi.com Consequently, the development of novel synthetic methodologies to create functionalized indoles is a major focus in organic chemistry. thermofisher.com Chemists continually seek more efficient, selective, and sustainable ways to modify the indole core to generate new molecules with tailored properties. nih.gov The ability to selectively functionalize different positions on the indole ring is crucial for designing molecules with specific biological activities, leading to advancements in treatments for a wide range of conditions including cancer, inflammation, and microbial infections. mdpi.comnih.gov

Overview of Functionalized Indole Amines in Modern Chemical Literature

Among the various classes of indole derivatives, functionalized indole amines hold a particularly important place in chemical and pharmaceutical research. The introduction of an amine group onto the indole scaffold significantly influences the molecule's basicity, polarity, and hydrogen bonding capabilities, which are critical for its interaction with biological targets. Indole amines, particularly those with the amine group on the benzene (B151609) portion of the ring system (such as at the C5 position), serve as crucial intermediates in the synthesis of complex molecular architectures. mdpi.com The literature describes numerous methods for the synthesis of these compounds, reflecting their high demand as building blocks for pharmacologically active agents. luc.edu These compounds are investigated for a variety of therapeutic applications, leveraging the synergistic effects of the indole core and the functional amine group.

Scope and Research Focus on 2-Isopropyl-3-methyl-1H-indol-5-amine within Indole Chemistry

This article focuses specifically on the chemical compound This compound . Despite the broad interest in substituted indoles, a detailed survey of current scientific literature reveals that this particular molecule is not extensively studied. Its primary presence is noted in chemical supplier catalogs, where its basic properties are listed.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1780598-65-3
Molecular Formula C₁₂H₁₆N₂

This data is compiled from chemical supplier databases. chemenu.com

A plausible and well-established method for the synthesis of such 2,3-disubstituted indoles is the Fischer indole synthesis. wikipedia.org This reaction involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118) with an appropriate ketone. thermofisher.com For the target molecule, this would theoretically involve the reaction of (4-aminophenyl)hydrazine with 3-methylpentan-2-one under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. nih.gov While this specific synthesis has not been detailed in the literature for this exact product, the Fischer methodology remains a robust and primary strategy for creating such structures. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-propan-2-yl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-7(2)12-8(3)10-6-9(13)4-5-11(10)14-12/h4-7,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBJLEIDRMTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Isopropyl 3 Methyl 1h Indol 5 Amine and Analogous Indole Derivatives

Established Synthetic Routes for Indole (B1671886) Ring Systems with Amino Functionalization

A variety of classical and contemporary synthetic methods can be employed for the construction of amino-functionalized indole rings. These methods offer different strategic approaches to assemble the bicyclic system and introduce the required substituents.

Fischer Indole Synthesis and its Modern Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org For the synthesis of a 2,3-dialkyl-5-aminoindole, a plausible approach involves the reaction of a 4-aminophenylhydrazine with an appropriate ketone, in this case, 3-methyl-2-pentanone, to yield the desired indole framework. A common strategy is to use a 4-nitrophenylhydrazine (B89600) as the starting material, which after the Fischer indolization, yields the corresponding 5-nitroindole (B16589). This nitro-intermediate can then be readily reduced to the target 5-aminoindole (B14826).

The reaction is catalyzed by a variety of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org Modern adaptations of the Fischer indole synthesis have focused on milder reaction conditions and expanding the substrate scope. For instance, palladium-catalyzed variations have been developed that allow for the coupling of aryl bromides with hydrazones to form the necessary intermediates for the cyclization. jk-sci.com

A specific example analogous to the synthesis of the target compound involves the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone. This reaction, when carried out in a mixture of acetic acid and hydrochloric acid, has been shown to produce 2,3,3-trimethyl-5-nitro-indolenine, a structurally related compound. nih.gov The subsequent reduction of the nitro group to an amine is a standard chemical transformation.

Table 1: Illustrative Conditions for Fischer Indole Synthesis of a Related Nitro-Indole
Starting MaterialsCatalyst/SolventTemperatureProductYieldReference
p-Nitrophenylhydrazine hydrochloride, Isopropyl methyl ketoneAcetic acid/Hydrochloric acidReflux2,3,3-Trimethyl-5-nitro-indolenine30% nih.gov

Nenitzescu Indole Synthesis and Variations

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a valuable method for the preparation of 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.org While this method directly yields 5-hydroxyindoles, these can serve as precursors to 5-aminoindoles through subsequent chemical transformations, such as conversion of the hydroxyl group to a leaving group followed by nucleophilic substitution with an amine source, or through a multi-step sequence involving protection, oxidation, and reductive amination.

The reaction can be performed with various R-groups on the enamine component, including methyl, methoxy, ethyl, and propyl substituents. wikipedia.org The reaction conditions have been optimized over the years, with studies indicating that polar solvents and, in some cases, Lewis acid catalysts like zinc chloride can improve reaction performance. wikipedia.org For large-scale synthesis, a mole ratio of 1:1.2-1.6 between the benzoquinone and the enamine at room temperature has been found to be effective. wikipedia.org

Variations of the Nenitzescu synthesis have expanded its utility. For example, solid-phase versions of the reaction have been developed, facilitating product purification. wikipedia.org

Leimgruber-Batcho Indole Synthesis and its Applications

The Leimgruber-Batcho indole synthesis is a highly efficient two-step process for producing indoles from o-nitrotoluenes. wikipedia.org This method is particularly advantageous as it avoids the sometimes harsh acidic conditions of the Fischer indole synthesis and utilizes readily available starting materials. wikipedia.org

The first step involves the formation of an enamine by reacting an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The resulting enamine is then subjected to a reductive cyclization in the second step to form the indole ring. wikipedia.org A variety of reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org

To synthesize a 2,3-dialkyl-5-aminoindole using this method, one would start with a suitably substituted o-nitrotoluene. For the target compound, this would likely involve a 2-(1-isopropylethyl)-4-nitro-1-methylbenzene derivative. The subsequent enamine formation and reductive cyclization would then construct the indole core and reveal the 5-amino group. The versatility of this method allows for the preparation of a wide range of substituted indoles in high yields under relatively mild conditions. clockss.org

Table 2: Common Reducing Agents in Leimgruber-Batcho Indole Synthesis
Reducing AgentTypical ConditionsReference
Raney Nickel, HydrazineMethanol/THF, 50-60°C clockss.org
Palladium on Carbon, H₂Parr apparatus, 50 psi clockss.org
Iron, Acetic AcidReflux clockss.org
Stannous Chloride, HCl- wikipedia.org
Titanium (III) ChlorideMethanol clockss.org

Reductive Cyclization Pathways to Aminoindoles

Reductive cyclization represents a broad class of reactions for indole synthesis, where a suitably substituted aromatic precursor is cyclized under reducing conditions. A prominent example is the reductive cyclization of o-nitrostyrenes, which can be achieved using various reagents. This pathway is conceptually similar to the second step of the Leimgruber-Batcho synthesis.

For the synthesis of 2-Isopropyl-3-methyl-1H-indol-5-amine, a potential precursor would be a substituted o-nitrostyrene, such as 1-(1-isopropyl-2-methyl-2-nitrovinyl)-4-nitrobenzene. The simultaneous reduction of both nitro groups would lead to the formation of the amino group at the 5-position and the cyclization to form the indole ring.

Another powerful reductive cyclization method involves the use of carbon monoxide as the reductant, often catalyzed by palladium complexes. This approach has been successfully applied to the synthesis of a variety of substituted indoles from 2-nitrostyrenes. Phenyl formate (B1220265) has also been explored as a CO surrogate in these reactions, offering a more convenient alternative to gaseous carbon monoxide.

Transition-Metal-Mediated Cyclization and Amination Reactions (e.g., Palladium-Catalyzed Approaches)

Transition-metal catalysis has revolutionized indole synthesis, offering novel and efficient pathways to a wide range of derivatives under mild conditions. Palladium-catalyzed reactions are particularly prominent in this area.

One common strategy involves the intramolecular cyclization of ortho-alkynyl anilines. This can be coupled with amination reactions to introduce the desired amino group at the 5-position. For instance, a 5-halo-2,3-dialkylindole could be synthesized and then subjected to a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) to install the 5-amino group.

Palladium catalysts have also been employed in domino reactions that form multiple bonds in a single operation, leading to complex indole structures. For example, palladium-catalyzed reactions have been developed for the synthesis of 2,3-disubstituted indoles through various coupling and cyclization strategies. Furthermore, palladium-catalyzed intramolecular C-H functionalization of N-allyl anilines provides a direct route to substituted indoles. prepchem.com

Other Metal-Mediated and Organocatalytic Approaches to Functionalized Indoles

Beyond palladium, other transition metals such as copper, rhodium, and iridium have been utilized in the synthesis of indoles. nih.gov These metals can catalyze various cyclization and C-H activation reactions leading to the indole core. For example, copper-catalyzed three-component coupling reactions of 2-aminobenzaldehydes, secondary amines, and alkynes have been developed for the synthesis of 3-aminoindolines, which can be subsequently aromatized to 3-aminoindoles. clockss.org

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the synthesis of functionalized indoles is a growing area of research. Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to control the stereochemistry of reactions that form or functionalize the indole ring. For instance, organocatalytic enantioselective Friedel-Crafts reactions of indoles with various electrophiles have been extensively studied. While often targeting the C3 position, strategies for functionalization at other positions, including the carbocyclic ring, are being developed. These methods offer a metal-free alternative for the synthesis of chiral indole derivatives.

Targeted Synthesis of the this compound Core Structure

The construction of the this compound scaffold requires precise control over the substitution pattern on the indole ring. The synthetic approach can be devised by either building the indole core with the substituents already in place or by functionalizing a pre-existing indole nucleus.

Strategies for Introducing Isopropyl and Methyl Substituents onto the Indole Nucleus

The introduction of alkyl groups at the C2 and C3 positions of the indole core is a foundational step in the synthesis. Classical methods like the Fischer, Bischler, and Gassmann indole syntheses are powerful tools for this purpose, as they construct the heterocyclic ring from acyclic precursors, allowing the desired substitution pattern to be embedded from the start.

Fischer Indole Synthesis: This is one of the most reliable and widely used methods for preparing 2,3-disubstituted indoles. The synthesis involves the acid-catalyzed reaction of an arylhydrazine with an appropriate ketone or aldehyde. To obtain the 2-isopropyl-3-methylindole core, one could react an arylhydrazine with 3-methyl-2-pentanone. The reaction proceeds through a hydrazone intermediate, which undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and aromatization to yield the indole. The choice of the arylhydrazine precursor determines the substitution on the benzene (B151609) ring portion of the indole.

Modern Functionalization Methods: While classical syntheses build the core, modern techniques allow for the direct functionalization of an existing indole ring. numberanalytics.com These methods often rely on transition-metal catalysis to achieve high regioselectivity.

C-H Activation: This technique enables the direct formation of C-C bonds at positions like C2 and C3 without requiring pre-functionalized starting materials. thieme-connect.com Palladium-catalyzed reactions, for example, can be used to introduce alkyl groups, though controlling selectivity between C2 and C3 can be challenging and often depends on the directing groups present on the indole nitrogen. thieme-connect.com

Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions can be employed if the indole is first halogenated at the desired position. numberanalytics.com For instance, a 2- or 3-bromoindole can be coupled with an appropriate organoboron or organozinc reagent to introduce the isopropyl or methyl group.

Regioselective Functionalization for the 5-Amino Group Introduction

The introduction of an amino group at the C5 position of the indole ring is a critical transformation. The regioselectivity of this step is paramount and can be achieved through two primary pathways: functionalizing the benzene ring of a pre-formed indole or carrying the nitrogen functionality through the entire synthesis from an aniline-based starting material.

Pathway 1: Electrophilic Substitution of a Pre-formed Indole A common and direct method is the nitration of the 2,3-dialkylindole intermediate. Electrophilic substitution on the benzene portion of the indole ring typically favors the C5 position. The resulting 5-nitroindole can then be readily reduced to the target 5-aminoindole using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

Pathway 2: Synthesis from a Pre-functionalized Precursor This approach offers superior regiochemical control. organic-chemistry.org By starting with a substituted aniline, the position of the eventual amino group is fixed from the outset. For example, in the Fischer indole synthesis, using 4-nitro-phenylhydrazine as the starting material will unequivocally place a nitro group at the 5-position of the final indole product. This nitro group can then be reduced in the final step to yield the 5-aminoindole.

Modern C-H Functionalization Approaches: Recent advances have focused on the direct C-H functionalization of the indole's benzene ring. While challenging due to the lower reactivity of the C5 position, copper-catalyzed methods have been developed for direct, regioselective C5-H alkylation, demonstrating the potential for installing functional groups at this position without resorting to traditional electrophilic substitution. sciencedaily.com Similar strategies using transient directing groups are also being explored to guide catalysts to specific C-H bonds, such as C4, which could be adapted for other positions. acs.org

Table 1: Comparison of Strategies for 5-Amino Group Introduction

StrategyDescriptionAdvantagesChallenges
Electrophilic NitrationDirect nitration of the 2,3-dialkylindole followed by reduction.Direct and straightforward.Potential for side products (e.g., C4, C6 isomers); harsh reaction conditions may be required.
Pre-functionalized Precursor (e.g., Fischer Synthesis)Using a starting material like 4-nitrophenylhydrazine to build the indole ring.Excellent and unambiguous regiochemical control. organic-chemistry.orgRequires synthesis of the specific substituted starting material.
Direct C-H Amination/FunctionalizationAdvanced methods using transition metal catalysts to directly install a nitrogen-containing group.High atom economy; avoids nitration/reduction steps.Catalyst development is ongoing; substrate scope can be limited; challenging regioselectivity. sciencedaily.comnih.gov

Multi-Component and One-Pot Synthetic Strategies for Related Aminoindoles

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules like aminoindoles in a single, streamlined process. nih.gov These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity by avoiding the isolation of intermediates. rsc.orgnih.gov

Several MCRs have been developed for the synthesis of aminoindoles. A notable example involves the sequential gold(I)-catalyzed hydroamination of ynamides with anilines, followed by a copper(II)-mediated oxidative cyclization. rsc.org This one-pot protocol uses readily available starting materials and demonstrates good functional group tolerance, providing access to a variety of substituted 2-aminoindoles. rsc.orgresearchgate.net Another approach involves the oxidative cross-dehydrogenation coupling (CDC) reaction, which can simultaneously introduce nucleophiles at the C2 and C3 positions of indoles to form C-N and C-C bonds in one pot. rsc.org

While these methods are powerful for generating libraries of aminoindoles, adapting them for the specific synthesis of this compound would require the use of highly specific and potentially complex starting materials (e.g., a substituted ynamide or aniline) to achieve the desired substitution pattern.

Table 2: Representative One-Pot/Multi-Component Reactions for Aminoindole Synthesis

Reaction Name/TypeKey ReactantsCatalyst/MediatorKey Features
Domino Hydroamination/CyclizationAnilines, YnamidesAu(I) / Cu(II)Efficient one-pot synthesis of 2-aminoindoles from simple precursors. rsc.orgresearchgate.net
Oxidative Cross-Dehydrogenation Coupling (CDC)Indoles, Amines, Benzyl (B1604629) sourcesNot specifiedSimultaneous C2-N and C3-C bond formation for 2-amino-3-benzylindoles. rsc.org
Three-Component CyclocondensationEnaminones, Indoles, Acenaphthylene-1,2-dionePiperidine / p-TSARegioselective synthesis of highly functionalized bis-indoles. nih.gov

Stereochemical Control in Indole Synthesis and Derivatization

The target molecule, this compound, is achiral and therefore does not require stereochemical control for its synthesis. However, in the broader context of synthesizing analogous indole derivatives, particularly for pharmaceutical applications, the control of stereochemistry is often critical. Many biologically active indole alkaloids and synthetic drugs possess chiral centers, and their therapeutic efficacy is dependent on a specific stereoisomer.

The stereoselective synthesis of indole derivatives can be achieved through several advanced strategies: numberanalytics.com

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to induce enantioselectivity in a reaction. Chiral transition metal complexes (e.g., using rhodium, palladium, or gold) or organocatalysts can be employed to control the formation of stereocenters during indole synthesis or functionalization. numberanalytics.com For example, a gold-catalyzed asymmetric cascade reaction can be used for the enantioselective functionalization of indoles. acs.org

Chiral Auxiliaries: In this method, a chiral molecule (the auxiliary) is temporarily attached to the starting material. It directs the stereochemical outcome of a subsequent reaction and is then removed. This strategy is effective but less atom-economical than asymmetric catalysis. numberanalytics.com

Biocatalysis: The use of enzymes to catalyze reactions offers exceptional levels of stereoselectivity under mild conditions. Enzymes can be used for kinetic resolutions or for the direct asymmetric synthesis of chiral indole-containing molecules. numberanalytics.com

These principles are critical in the total synthesis of complex natural products where precise stereochemical configurations must be established, as demonstrated in syntheses that led to the stereochemical reassignment of natural products like (±)-indoxamycin B. nih.gov

Chemical Transformations and Derivatization Strategies for 2 Isopropyl 3 Methyl 1h Indol 5 Amine and Its Indole Scaffolds

Functionalization of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring is a key site for functionalization, influencing the electronic properties and steric environment of the entire molecule. Its derivatization is often a primary step in synthetic strategies to modulate biological activity or to facilitate further reactions.

N-Protection: The N-H proton of the indole can be acidic, and its presence can interfere with certain reactions, such as metal-catalyzed cross-couplings or strong base-mediated transformations. Therefore, the installation of a protecting group is a common strategy. A variety of protecting groups can be employed depending on the desired stability and the conditions for subsequent removal. Electron-withdrawing groups, such as arylsulfonyl (e.g., tosyl) or carbamate (B1207046) (e.g., BOC) groups, can increase the acidity of the N-H bond and may direct metallation to specific positions. Alkyl groups like benzyl (B1604629) (Bn), or silyl (B83357) groups such as triisopropylsilyl (TIPS), offer different stability profiles. For instance, the pivaloyl group is noted for its steric bulk, which can protect both the N-1 and C-2 positions. uobaghdad.edu.iq

N-Alkylation and N-Arylation: Direct N-alkylation can be achieved using alkyl halides in the presence of a base. More advanced methods, such as palladium-catalyzed C-H functionalization, have enabled the construction of N-alkylindoles from N,N-dialkylanilines. nih.gov N-arylation, which introduces an aromatic ring onto the indole nitrogen, is typically accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium catalysts, and the Ullmann condensation, using copper catalysts, are prominent methods for forming this C-N bond. nih.govacs.orgwikipedia.org These reactions couple the indole nitrogen with aryl halides or pseudohalides. The choice of ligand is crucial for the efficiency of these catalytic systems. acs.org

N-1 Functionalization Strategy Reagents/Catalysts Typical Product Reference
N-Protection (Tosylation)TsCl, Base (e.g., NaH)N-Tosyl-indole uobaghdad.edu.iq
N-Alkylation (Benzylation)BnBr, Base (e.g., K2CO3)N-Benzyl-indole nih.gov
N-Arylation (Buchwald-Hartwig)Aryl-Br, Pd-catalyst, Ligand, BaseN-Aryl-indole nih.govacs.org
N-Arylation (Ullmann)Aryl-I, CuI, Ligand, BaseN-Aryl-indole acs.org

Chemical Modifications at the C-2 and C-3 Positions of the Indole Ring

The 2-isopropyl and 3-methyl groups in the target scaffold largely preclude direct electrophilic substitution at these positions, which are typically the most reactive sites in unsubstituted indoles. Therefore, transformations involving the existing alkyl substituents or reactions that lead to ring expansion become more relevant.

Reactivity of 2,3-Disubstituted Indoles: While direct C-H functionalization at C-2 and C-3 is blocked, the existing alkyl groups can potentially be functionalized through radical halogenation, although this can be unselective. More sophisticated catalyst-controlled divergent reactions have been developed for 2,3-disubstituted indoles. For example, reactions with propargylic alcohols can lead to either selective C2(sp²)–C3(sp²) ring-expansion to form 3H-benzo[b]azepines or the formation of axially chiral tetrasubstituted allenes, depending on the acid catalyst used (e.g., TsOH vs. a chiral phosphoric acid). acs.org

Vilsmeier-Haack and Mannich Reactions: In a typical indole, the Vilsmeier-Haack reaction (using POCl₃/DMF) and the Mannich reaction (using formaldehyde, an amine, and acid) result in electrophilic substitution at the C-3 position. chemtube3d.comacs.org For 2-Isopropyl-3-methyl-1H-indol-5-amine, the C-3 position is already occupied by a methyl group. While formylation of the C-3 methyl group is not a standard Vilsmeier-Haack outcome, reactions on the electron-rich benzene (B151609) ring (e.g., at C-4 or C-6) could potentially occur, though this is less common. Similarly, the Mannich reaction, which introduces an aminomethyl group, would be blocked at C-3. uobaghdad.edu.iqwisdomlib.orgclockss.org

Reaction Type Typical Reagents Outcome on 2,3-Disubstituted Indole Reference
Ring ExpansionPropargylic Alcohols, Acid Catalyst (TsOH)3H-Benzo[b]azepine formation acs.org
Allene SynthesisPropargylic Alcohols, Chiral Phosphoric AcidAxially chiral tetrasubstituted allenes acs.org

Directed Amination and Further Functionalization at the C-5 Position

The C-5 amine group is a powerful directing group and a versatile synthetic handle for further derivatization of the benzene portion of the indole ring.

Reactions of the C-5 Amino Group: The primary amine at the C-5 position can undergo a wide range of classical amine reactions. It can be acylated to form amides, alkylated, or used as a nucleophile in various coupling reactions.

Diazotization and Sandmeyer-type Reactions: The C-5 amine can be converted to a diazonium salt using nitrous acid (e.g., from NaNO₂ and HCl). This diazonium intermediate is highly versatile and can be substituted by a variety of groups through Sandmeyer or related reactions, introducing halides (Cl, Br, I), cyano (CN), or hydroxyl (OH) groups at the C-5 position. This transformation is crucial as it converts the amine into a group suitable for transition-metal-catalyzed cross-coupling reactions.

Directed C-4 and C-6 Functionalization: The amine group can direct electrophilic substitution to the ortho positions (C-4 and C-6). Halogenation, nitration, and sulfonation can be directed to these sites, provided that reaction conditions are controlled to avoid polymerization or degradation of the electron-rich indole.

Coupling Reactions and Formation of Complex Architectures with the Indole-5-amine Moiety

The indole-5-amine moiety, either directly or after conversion to a more suitable functional group, is an excellent starting point for building more complex molecular architectures through cross-coupling reactions.

Buchwald-Hartwig Amination: If the C-5 amine is first converted to a halide (e.g., 5-bromoindole) via a Sandmeyer reaction, the resulting haloindole can then participate in palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orgrsc.org This allows for the coupling of various primary or secondary amines to the C-5 position, creating diverse libraries of 5-aminoindole (B14826) derivatives.

Suzuki-Miyaura Coupling: A 5-haloindole derivative is also a prime substrate for Suzuki-Miyaura coupling. acs.org This palladium-catalyzed reaction couples the indole with an organoboron reagent (e.g., an arylboronic acid), forming a new carbon-carbon bond at the C-5 position. This is a powerful method for introducing aryl or heteroaryl substituents. The choice of protecting group on the indole nitrogen can influence the efficiency of Suzuki couplings. acs.org

Heck and Sonogashira Couplings: Other palladium-catalyzed reactions, such as the Heck coupling (with alkenes) and the Sonogashira coupling (with terminal alkynes), can also be employed on 5-haloindoles to introduce unsaturated carbon-based functionalities, further expanding the structural diversity of derivatives.

Coupling Reaction Substrate Requirement Coupling Partner Catalyst System Bond Formed Reference
Buchwald-Hartwig5-HaloindoleAmine (R₂NH)Pd-catalyst, Ligand, BaseC5-N wikipedia.orgrsc.org
Suzuki-Miyaura5-HaloindoleBoronic Acid (RB(OH)₂)Pd-catalyst, BaseC5-C acs.org
Heck5-HaloindoleAlkenePd-catalyst, BaseC5-C (alkenyl) acs.org
Sonogashira5-HaloindoleTerminal AlkynePd/Cu catalyst, BaseC5-C (alkynyl) nih.gov

Mechanistic Organic Chemistry of Indole Transformations

Understanding the fundamental mechanisms of reactions involving the indole core is essential for predicting reactivity and controlling selectivity.

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the indole ring system if it is sufficiently electron-deficient. This is typically achieved by introducing strong electron-withdrawing groups onto the ring. For instance, a nitro group on the benzene ring can activate the ring towards nucleophilic attack. nii.ac.jp Reactions between indoles and electron-deficient aryl fluorides have been shown to proceed through a general-base-catalyzed borderline mechanism, existing on a continuum between a stepwise (Meisenheimer complex) and a concerted pathway. nih.gov In the context of this compound, direct SNAr on the indole core is unlikely due to its electron-rich nature. However, if the C-5 amine is converted to a diazonium salt, it becomes an excellent leaving group, and subsequent substitution by nucleophiles can be considered a form of nucleophilic substitution.

The indole ring is π-excessive and highly reactive towards electrophiles, with reactivity estimated to be orders of magnitude greater than that of benzene. nih.govpearson.com The site of substitution is governed by the stability of the cationic intermediate (Wheland intermediate).

Regioselectivity: Attack at the C-3 position is overwhelmingly favored in unsubstituted indoles because the resulting intermediate allows the positive charge to be delocalized over the C-2 position and the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in Attack at C-2 leads to an intermediate where delocalization of the nitrogen lone pair disrupts the benzenoid aromatic sextet, which is energetically less favorable. ic.ac.uk

Influence of Substituents: In this compound, the C-3 and C-2 positions are blocked. The C-5 amino group is a strong activating, ortho-, para-directing group. Therefore, electrophilic attack will be directed to the benzene ring, primarily at the C-4 and C-6 positions, which are ortho to the amine. The C-7 position is sterically hindered by the fused pyrrole (B145914) ring, and the C-4 position is also subject to some steric hindrance from the C-5 amine and the adjacent ring system. Consequently, electrophilic substitution is most likely to occur at the C-6 position.

Cycloaddition Reactions Involving Indole Derivatives

The indole nucleus is a versatile building block in organic synthesis, capable of participating in various cycloaddition reactions to construct complex, fused heterocyclic systems. bohrium.com These reactions are highly atom-economical and serve as a powerful tool for generating molecular diversity. bohrium.com The reactivity of the indole scaffold, particularly the C2-C3 π-bond, allows it to act as a dienophile or a diene component in different cycloaddition modes, including [4+2], [3+2], and [4+3] cycloadditions. bohrium.comresearchgate.netnih.gov

In the context of a 2,3-disubstituted indole such as this compound, the inherent nucleophilicity of the indole core is maintained, but the substitution pattern directly influences the regiochemical and stereochemical outcome of cycloaddition reactions. The presence of alkyl groups at the C2 and C3 positions prevents the typical reactions seen with unsubstituted indoles at these sites. Instead, cycloadditions may involve the benzene portion of the indole or require prior functionalization to create a reactive diene or dienophile.

[4+2] Cycloaddition (Diels-Alder Reactions): Intramolecular [4+2] cycloaddition strategies are particularly effective for constructing indolines and indoles with multiple substituents on the benzenoid ring. nih.gov This approach involves creating acyclic precursors that, upon heating or catalysis, undergo cycloaddition to form the bicyclic indole system. nih.gov For instance, ynamide and enynamide derivatives can serve as 2π and 4π components, respectively, leading to highly substituted indolines that can be subsequently oxidized to indoles. nih.gov While many methods focus on substitution at the five-membered ring, intramolecular cycloadditions provide regiocontrolled access to indoles with complex substitution on the six-membered ring. nih.gov

Vinyl indoles are also common substrates in [4+2] cycloadditions. Gold-catalyzed reactions of vinyl indoles with N-allenamides, for example, lead to the formation of tetrahydrocarbazole derivatives. researchgate.net The reactivity and outcome can be influenced by various catalysts, including platinum nanoparticles activated by visible light, chiral secondary amines, and Lewis acids. bohrium.comresearchgate.net

[3+2] Cycloaddition: Formal [3+2] cycloaddition reactions provide an efficient route to C2,C3-fused indoline (B122111) scaffolds like cyclopenta[b]indoles. mdpi.com A notable example is the nickel(II)-catalyzed reaction between N-substituted indoles and donor-acceptor cyclopropanes. This method proceeds with high regioselectivity and diastereoselectivity to yield fused indolines. mdpi.com The mechanism involves the Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring to form a 1,3-zwitterion, which is then intercepted by the indole nucleophile. For 2,3-disubstituted indoles, this reaction would lead to polycyclic structures with substitution at the original indole C2 and C3 positions preserved.

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations are a powerful method for synthesizing cyclohepta[b]indoles, which are core structures in many bioactive alkaloids. nih.gov This transformation involves the indole π-system acting as the 4π component. The reaction is typically promoted by Lewis acids or Brønsted acids to generate the oxyallyl cation in situ. bohrium.comnih.gov The substitution pattern on the alkenyl group and the indole ring can significantly impact reactivity; for example, steric hindrance near the reaction site can inhibit the cycloaddition. nih.gov

The table below summarizes various cycloaddition strategies involving indole derivatives, highlighting the diversity of catalysts and products.

Cycloaddition TypeIndole SubstrateReactant PartnerCatalyst/ConditionsProduct TypeReference
Intramolecular [4+2]Ynamide-tethered enynesInternalHeat (refluxing toluene)Substituted Indolines nih.gov
[4+2]Vinyl indolesN-AllenamidesGold catalystTetrahydrocarbazoles researchgate.net
Formal [3+2]N-Substituted indolesDonor-Acceptor CyclopropanesNickel(II) catalystCyclopenta[b]indoles mdpi.com
[4+3]3-AlkenylindolesOxyallyl Cations (in situ)Lewis Acid (e.g., Ga(III) salts)Cyclohepta[b]indoles bohrium.comnih.gov
[5+2]Dichloro-maleimide derivativesInternal (tethered aniline)PhotochemicalIndoloazepinones acs.org

Iminium Catalysis and Related Mechanistic Pathways

Iminium catalysis is a cornerstone of organocatalysis, providing a powerful strategy for the enantioselective functionalization of nucleophiles, including indoles. nih.govprinceton.edu This methodology typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine catalyst to form a transient, electrophilic iminium ion. nobelprize.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it highly susceptible to attack by weak nucleophiles like the indole ring. nobelprize.org

The classic application of this strategy to indoles is the Friedel-Crafts alkylation, where the indole attacks the β-carbon of the iminium ion. princeton.edu For a 2,3-disubstituted indole like this compound, the C3 position is blocked. Therefore, functionalization via iminium catalysis would be directed towards other positions, such as the N1 nitrogen, the C4, C6, or C7 positions of the benzene ring, or would involve the amine group at C5. rsc.org Alternatively, the 2,3-disubstituted indole itself can be a precursor in reactions where it is dearomatized. nih.gov

A key mechanistic pathway involves the following steps:

Iminium Ion Formation: A chiral secondary amine catalyst (e.g., an imidazolidinone derivative) reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion. princeton.edu

Nucleophilic Attack: The electron-rich indole attacks the electrophilic iminium ion. The facial selectivity of this attack is controlled by the steric environment of the chiral catalyst, leading to high enantioselectivity. princeton.edu

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the functionalized product and regenerate the amine catalyst, thus completing the catalytic cycle. nobelprize.org

Recent advancements have expanded the scope of iminium catalysis beyond simple conjugate additions. A strategy for the switchable divergent synthesis of chiral indole derivatives has been developed using the catalytic asymmetric dearomatization of 2,3-disubstituted indoles. nih.gov In this process, a chiral phosphoric acid catalyzes the reaction between a 2,3-disubstituted indole and a naphthoquinone monoimine. The reaction proceeds through an unstable intermediate that can be selectively converted into either a chiral indolenine or a fused indoline simply by altering the post-processing conditions. nih.gov Notably, NaBH₄ was found to act not only as a reductant but also as a promoter for the cyclization step leading to the fused indoline products. nih.gov This demonstrates a sophisticated application where the reactivity of a 2,3-disubstituted indole is harnessed to create complex polycyclic structures with excellent enantiocontrol.

The following table summarizes representative studies on the functionalization of indoles via iminium catalysis, showcasing the versatility of this approach.

Reaction TypeIndole SubstrateElectrophile PrecursorCatalystProduct TypeKey FindingsReference
Conjugate AdditionN-Methylindole(E)-CrotonaldehydeChiral Imidazolidinone3-Alkyl IndoleDemonstrated first enantioselective organocatalytic indole alkylation; achieved up to 92% ee. princeton.edu
Aza-Friedel–CraftsIndolesBenzoxathiazine 2,2-dioxides (cyclic imines)Quinine-derived bifunctional organocatalyst4-, 5-, or 7-Indolyl sulfamidatesFunctionalization of the carbocyclic ring of indoles with high yields and enantioselectivities (up to 86% ee). rsc.org
Asymmetric Dearomatization2,3-Disubstituted IndolesNaphthoquinone monoiminesChiral Phosphoric AcidChiral Indolenines or Fused IndolinesSwitchable synthesis controlled by post-processing conditions; excellent enantioselectivities. nih.gov
Friedel-Crafts (Photoredox)IndoleN-AryltetrahydroisoquinolineRu(bpy)₃Cl₂ (Visible Light)Indole-functionalized TetrahydroisoquinolineVisible light-mediated generation of an iminium ion from an α-amino C-H bond for nucleophilic trapping. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Isopropyl 3 Methyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of organic molecules. For a molecule like 2-Isopropyl-3-methyl-1H-indol-5-amine, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms.

Once the geometry is optimized, the electronic structure can be analyzed. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system and the amino group at the 5-position, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely be distributed over the aromatic system, representing the region where an incoming electron would reside.

Table 1: Representative DFT-Calculated Electronic Properties for an Indole Derivative

Parameter Representative Value (eV)
HOMO Energy -5.25
LUMO Energy -0.85
HOMO-LUMO Gap 4.40

Note: The values in this table are representative and based on calculations for structurally similar indole derivatives. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region, characteristic of the indole chromophore. The presence of the amino group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to the extension of the conjugated π-system. The calculations would also provide information on the oscillator strength of each transition, which relates to the intensity of the absorption peak. The primary electronic transitions would be of the π → π* type, involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the aromatic system.

Table 2: Predicted UV-Vis Absorption Data for a Substituted Indol-5-amine Derivative using TD-DFT

Transition Calculated λmax (nm) Oscillator Strength (f)
S0 → S1 295 0.25
S0 → S2 260 0.45
S0 → S3 220 0.80

Note: These are hypothetical values for illustrative purposes, based on typical TD-DFT results for similar aromatic amines.

Vibrational frequency analysis, performed using DFT, is a computational tool for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies can then be compared with experimental spectroscopic data to aid in the assignment of spectral bands to specific molecular motions.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the various functional groups present. These would include N-H stretching vibrations for the amine and indole N-H groups, C-H stretching for the aromatic, isopropyl, and methyl groups, and C=C stretching vibrations of the indole ring. By comparing the calculated spectrum with an experimental one, a detailed understanding of the molecule's vibrational properties can be achieved.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch (amine) -NH₂ 3400 - 3500
N-H Stretch (indole) >N-H 3350 - 3450
Aromatic C-H Stretch Ar-H 3000 - 3100
Aliphatic C-H Stretch -CH(CH₃)₂, -CH₃ 2850 - 2960
C=C Aromatic Stretch Indole Ring 1500 - 1600
N-H Bend (amine) -NH₂ 1550 - 1650

Note: These frequency ranges are typical for the specified functional groups and are provided as representative examples.

Molecular Modeling and Simulations

Molecular modeling and simulations are computational techniques that use classical mechanics to study the behavior of molecules over time. These methods are particularly useful for exploring the conformational landscape and dynamic properties of flexible molecules.

Molecular mechanics employs force fields, which are sets of empirical potential energy functions, to calculate the energy of a molecule as a function of its atomic coordinates. This approach is computationally less expensive than quantum chemical calculations, allowing for the study of larger systems and longer timescales.

A conformational search using molecular mechanics would be employed to identify the low-energy conformations of this compound. The primary source of conformational flexibility in this molecule is the rotation of the isopropyl group at the 2-position. A systematic or stochastic search of the rotational landscape of the isopropyl group would reveal the most stable orientations relative to the indole ring, and the energy barriers between these conformations could be calculated.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide a detailed picture of how the molecule moves and interacts with its environment over time.

For this compound, an MD simulation, typically in a solvent such as water or ethanol, would provide insights into its conformational stability. The simulation would show how the molecule samples different conformations at a given temperature and how interactions with solvent molecules influence its structure and dynamics. Analysis of the simulation trajectory could reveal the preferred conformations in solution and the timescales of transitions between them. This information is crucial for understanding how the molecule might behave in a biological or chemical environment.

Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. For this compound, the interplay between the electron-rich indole nucleus, the electron-donating amine group, and the alkyl substituents (isopropyl and methyl) dictates its electronic landscape.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate and near-zero potential, respectively.

For this compound, the MEP surface would be expected to show the following features:

High Electron Density (Red/Yellow Regions): The highest electron density is anticipated to be localized on the nitrogen atom of the amine group (-NH2) at the 5-position and the nitrogen atom within the indole ring. These regions are the most likely sites for electrophilic attack, such as protonation. The π-electron cloud of the aromatic system also contributes to the negative potential above and below the plane of the ring.

Low Electron Density (Blue Regions): The hydrogen atoms of the amine group and the N-H group of the indole ring are expected to be the most electron-deficient areas, appearing as blue regions on the MEP surface. These sites are susceptible to nucleophilic attack.

This analysis of the MEP surface provides a qualitative prediction of the molecule's reactivity, guiding the understanding of its interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting the outcome of chemical reactions. numberanalytics.comwikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be delocalized over the π-system of the indole ring and the lone pair of the amine group, indicating that these are the primary sites for electron donation. The LUMO is likely to be distributed over the aromatic ring system, representing the regions where an incoming electron would be accommodated.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, approximately -(I+A)/2)

The presence of the electron-donating amine, isopropyl, and methyl groups would be expected to raise the HOMO energy level and slightly alter the LUMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted indole. This suggests that this compound is a relatively reactive molecule with significant nucleophilic character.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterValue
EHOMO (eV)-5.25
ELUMO (eV)-0.85
HOMO-LUMO Gap (ΔE) (eV)4.40
Ionization Potential (I) (eV)5.25
Electron Affinity (A) (eV)0.85
Electronegativity (χ) (eV)3.05
Chemical Hardness (η) (eV)2.20
Chemical Softness (S) (eV-1)0.227
Electrophilicity Index (ω) (eV)2.11

Note: The values in this table are illustrative and based on trends observed for similar substituted indoles. Actual values would require specific quantum chemical calculations for this molecule.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) often exhibit large NLO responses. The key parameters for assessing NLO properties are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Indole derivatives have been investigated as potential NLO materials. arxiv.orgresearchgate.netresearchgate.net The presence of the electron-donating amine group and the π-conjugated indole system in this compound suggests that it may possess NLO properties. The amine group can act as an electron donor, and the indole nucleus can act as a π-bridge, facilitating charge transfer upon excitation.

Computational studies on similar donor-π-acceptor systems have shown that the magnitude of the first-order hyperpolarizability is highly dependent on the extent of ICT. For this compound, while it lacks a strong electron-acceptor group, the inherent asymmetry in its electronic structure could still lead to a notable NLO response. Theoretical calculations using DFT can predict the values of α and β, providing insight into its potential as an NLO material.

Table 2: Hypothetical Calculated Nonlinear Optical Properties of this compound

PropertyValue
Dipole Moment (μ) (Debye)2.5
Linear Polarizability (α) (esu)20 x 10-24
First-Order Hyperpolarizability (β) (esu)15 x 10-30

Note: These values are hypothetical and serve as an illustration of the type of data obtained from NLO calculations. The actual NLO response would depend on the specific electronic structure and would need to be confirmed by detailed calculations.

Solvation Effects on Molecular Properties and Reactivity using Computational Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvation effects, providing a more realistic picture of the molecule's behavior in solution. There are two main approaches to modeling solvation: implicit and explicit models.

Implicit Solvation Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit model. This method is computationally efficient and can provide good qualitative insights into how the solvent affects properties like electronic spectra and conformational stability.

Explicit Solvation Models: Here, individual solvent molecules are included in the calculation, providing a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally more demanding but can be crucial for understanding reaction mechanisms in solution.

For this compound, the presence of the amine and indole N-H groups suggests that it can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. Therefore, in protic solvents like water or ethanol, explicit solvent models would be particularly important for accurately capturing the effects of hydrogen bonding on the molecule's geometry and electronic properties.

Studies on indole and its derivatives have shown that solvation can lead to significant shifts in their absorption and fluorescence spectra. aip.orgrsc.org For this compound, it is expected that polar solvents would stabilize the ground and excited states differently, leading to changes in the HOMO-LUMO gap and, consequently, its reactivity. For instance, the increased polarity of the solvent could enhance the intramolecular charge transfer character, potentially affecting its NLO properties. Computational studies incorporating solvation models would be essential for a comprehensive understanding of this molecule's behavior in different chemical environments.

Quantitative Structure Activity/property Relationship Qsar/qspr Studies of Functionalized Indole Amines

Correlating Structural Features with Molecular Recognition Events in Indole (B1671886) Derivatives

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological activity. For indole derivatives, this involves interactions with receptors, enzymes, or other biological targets. QSAR studies help to decipher which structural features of the indole scaffold are crucial for these recognition events.

Key interactions governing the molecular recognition of indole derivatives often include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, an interaction often crucial for anchoring the ligand in a specific orientation within a binding site. nih.gov The presence of an amino group, as in 2-Isopropyl-3-methyl-1H-indol-5-amine, introduces additional hydrogen bond donor and acceptor capabilities.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. mdpi.com

Hydrophobic Interactions: Alkyl substituents like the isopropyl and methyl groups contribute to the lipophilicity of the molecule, promoting favorable hydrophobic interactions with nonpolar regions of a biological target. nih.gov

Salt Bridges: The basicity of the amino group allows for protonation under physiological conditions, enabling the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a receptor. mdpi.commdpi.com

QSAR models quantify these relationships by correlating descriptors representing these features (e.g., molecular shape indices, electronic field descriptors, lipophilicity) with biological activity, thereby identifying the critical structural requirements for potent and selective molecular recognition. nih.govmdpi.com

Impact of Substituents (Isopropyl, Methyl, Amino) on Electronic and Steric Properties and their Influence on Molecular Behavior

Electronic Properties: The distribution of electrons within the indole ring system is modulated by the electronic effects of its substituents.

Amino Group (-NH₂): Located at the 5-position on the benzene (B151609) ring portion, the amino group is a strong electron-donating group (EDG) through resonance (+R effect). It donates its lone pair of electrons into the aromatic π-system, increasing the electron density of the entire indole ring. nih.govresearchgate.net This increased electron density can enhance π-π stacking interactions and influence the molecule's reactivity and interaction with electron-deficient partners. Computational studies show that in-plane substituent groups directly affect the electron density of the indole ring. chemrxiv.orgchemrxiv.org

Isopropyl and Methyl Groups (-CH(CH₃)₂ and -CH₃): These alkyl groups are weak electron-donating groups through an inductive effect (+I effect). researchgate.net They push electron density into the pyrrole (B145914) ring, albeit to a lesser extent than the amino group's resonance effect. This subtle increase in electron density can modulate the acidity of the N-H proton and the nucleophilicity of the ring.

The combination of these groups makes the this compound molecule electron-rich, which affects its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Generally, electron-donating groups raise the HOMO energy level, which can be correlated with increased chemical reactivity. researchgate.net

Steric Properties: Steric effects relate to the size and shape of the substituents and their influence on how a molecule can orient itself and interact with other molecules.

Isopropyl Group: The isopropyl group at the C2 position is the bulkiest of the three substituents. Its size can create significant steric hindrance, potentially restricting the molecule's ability to adopt certain conformations or to fit into narrow binding pockets. mdpi.com This steric bulk can influence selectivity, favoring interactions with targets that can accommodate its size while preventing binding to others.

Methyl Group: The methyl group at the C3 position adds to the steric profile of the pyrrole ring. Studies on methyl-substituted indoles have shown that such groups increase the spatial requirements of the molecule, which can weaken certain interactions, for example, by hindering the optimal adsorption on a catalytic surface. mdpi.com

Amino Group: The amino group itself is relatively small and does not contribute significantly to steric hindrance compared to the alkyl groups.

The interplay of these electronic and steric factors is critical. For example, while the amino group electronically activates the ring, the steric bulk of the isopropyl and methyl groups on the adjacent pyrrole ring can sterically shield certain positions from chemical reactions or direct the binding orientation towards more accessible regions of the molecule. mdpi.comacs.org

Derivation of QSPR Models for Chromatographic Retention and Binding Affinities

Quantitative Structure-Property Relationship (QSPR) models are specialized mathematical equations that predict physicochemical properties, such as chromatographic retention time or binding affinity, based on molecular descriptors. rpi.edu

QSPR for Chromatographic Retention: The retention time of a compound in chromatography is governed by its partitioning between the stationary and mobile phases. QSPR, often called Quantitative Structure-Retention Relationship (QSRR) in this context, models this behavior. researchgate.netnih.gov For indole derivatives, a typical QSRR model for reverse-phase high-performance liquid chromatography (RP-HPLC) would correlate retention time with descriptors related to hydrophobicity, size, and polarity. mdpi.com

A hypothetical linear QSRR model might take the form: log(RT) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + c₃*(Descriptor₃) + ...

Where log(RT) is the logarithm of the retention time, c represents the regression coefficients, and the descriptors are numerical values representing molecular properties.

Descriptor CategoryExample DescriptorsRelevance to Retention
Lipophilicity ALogP, CLogPPositively correlates with retention in RP-HPLC. The isopropyl and methyl groups increase lipophilicity.
Topological Molecular Weight (MW), Wiener IndexRelates to molecular size and surface area, affecting interactions with the stationary phase.
Electronic Dipole Moment, Polar Surface Area (PSA)Describes the polarity of the molecule, which influences interaction with the polar mobile phase.
Quantum-Chemical HOMO/LUMO energiesCan relate to specific electronic interactions with the stationary phase material.

Such models are typically developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) and are validated to ensure their predictive power. mdpi.com

QSPR for Binding Affinities: Similarly, QSPR models can be derived to predict the binding affinity (e.g., Ki or IC₅₀) of a series of indole derivatives to a specific biological target. nih.gov These models are crucial in drug discovery for prioritizing compounds for synthesis and testing. Descriptors for these models are chosen to represent the structural features known to be important for binding, such as shape, hydrophobicity, and the potential for specific interactions like hydrogen bonding and electrostatic interactions. researchgate.net

A study on the binding of indole derivatives to human serum albumin, for example, successfully correlated binding affinity with retention factors from cyclodextrin-based chromatography, which served as a proxy for certain intermolecular interactions. researchgate.net

The statistical quality of these models is assessed using parameters like the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²) to evaluate robustness and predictive ability. nih.gov

Example Statistical Parameters for a QSAR/QSPR Model
ParameterSymbolTypical Value for a Good ModelDescription
Coefficient of Determination> 0.6Indicates the proportion of variance in the dependent variable (e.g., binding affinity) that is predictable from the independent variables (descriptors).
Leave-One-Out Cross-Validated R²> 0.5A measure of the model's internal predictive ability, assessed by systematically removing one compound at a time and predicting its value.
External Validation R²R²_ext> 0.6Measures the predictive performance on an external test set of compounds not used in model development. eurjchem.com
Root Mean Square ErrorRMSELowRepresents the standard deviation of the prediction errors (residuals).

Ligand-Based and Structure-Based Approaches in Predictive Molecular Modeling

Predictive molecular modeling for compounds like this compound generally follows two main strategies: ligand-based and structure-based approaches. nih.govrsc.org

Ligand-Based Approaches: These methods are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activities is available. mdpi.com The core idea is the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities. jocpr.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to be active. A pharmacophore model for an indole amine would likely include a hydrophobic feature for the alkyl groups, an aromatic ring feature, a hydrogen bond donor for the indole N-H, and a positive ionizable feature for the protonated amino group. mdpi.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful ligand-based techniques. nih.gov A set of active indole derivatives are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The resulting models produce contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct insights for designing more potent molecules. nih.gov

Structure-Based Approaches: These methods are applicable when the 3D structure of the target protein or enzyme has been determined, typically through X-ray crystallography or NMR spectroscopy. mdpi.com

Molecular Docking: This is the most common structure-based technique. It computationally predicts the preferred orientation and binding affinity of a ligand when it interacts with a target's binding site. nih.govfrontiersin.org For this compound, a docking simulation would place the molecule into the active site of a target receptor and score the resulting poses based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic forces. mdpi.com Docking can rationalize the observed activity of known compounds and be used to screen large virtual libraries for potential new inhibitors. eurjchem.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic view of the binding stability and can reveal key conformational changes and water molecule interactions that are missed in static docking poses. mdpi.commdpi.com

Both ligand- and structure-based methods can be used in concert. For example, a pharmacophore model derived from known ligands can be used as a constraint during the docking of new compounds to improve the accuracy and efficiency of the virtual screening process. nih.gov

Advanced Applications of 2 Isopropyl 3 Methyl 1h Indol 5 Amine As Chemical Probes and Mechanistic Tools

Molecular Recognition and Binding Investigations with Defined Targets

Detailed experimental studies on the molecular recognition and binding of 2-Isopropyl-3-methyl-1H-indol-5-amine with specific biological targets such as receptors, enzymes, or DNA scaffolds are not extensively documented in publicly available literature. However, the broader class of indoleamines is known to interact with various biological systems. For instance, derivatives of indolines, which are structurally related to indoles, have shown a strong affinity for RCAR/(PYR/PYL) receptor proteins in plants, with binding affinities comparable to the natural hormone abscisic acid. mdpi.com

Molecular docking studies on other functionalized indole (B1671886) derivatives have been performed to predict their binding affinities and interaction patterns with protein active sites. For example, docking analyses of various indole compounds have revealed binding energies ranging from -8.0 to -10.3 kcal/mol with targets like squalene (B77637) synthase. jbcpm.com These studies often highlight the importance of specific amino acid residues in the binding pocket that interact with the indole scaffold. jbcpm.com While these examples provide a framework for how this compound might be studied, specific binding data for this compound remains to be published.

Design and Synthesis of Functionalized Indole Probes for Elucidating Molecular Pathways

The functional amine group at the 5-position of this compound makes it an ideal candidate for further derivatization to create chemical probes. This amine can be readily modified to attach reporter groups, such as fluorophores or biotin, which would allow for the visualization and tracking of the molecule within biological systems. The indole scaffold itself can serve as a core structure for developing new drug candidates. nih.gov

Elucidation of Specific Molecular Interaction Mechanisms

The nature and strength of molecular interactions involving the indole ring are crucial for its function in both biological and material contexts. The indole nucleus can participate in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions. mdpi.com

Hydrogen Bonding: The amine (-NH2) group at the 5-position and the indole nitrogen (-NH) of this compound can act as hydrogen bond donors, while the nitrogen atoms can also act as acceptors. The strength of hydrogen bonds involving amines is generally weaker than those involving alcohols due to the lower electronegativity of nitrogen compared to oxygen. youtube.com

π-Stacking: The aromatic indole ring is capable of engaging in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like tryptophan, phenylalanine, and tyrosine in proteins. mdpi.com Studies on 3-methylindole (B30407) have shown that halogenation can modulate the stability of these stacking interactions. mdpi.com The electronic properties of the isopropyl and methyl substituents on this compound would similarly influence its π-stacking capabilities.

In the solid state, related indole derivatives are known to form crystal structures stabilized by a combination of intermolecular hydrogen bonds and π–π stacking interactions. nih.gov

Role of Indole Scaffolds in Organic Semiconductors and Advanced Materials

Indole derivatives are being explored for their potential in organic electronics due to their favorable electronic properties. The indole ring is an electron-rich aromatic system that can act as an electron donor in push-pull chromophores, which are molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net The ability to functionalize the indole scaffold allows for the tuning of its electronic properties, making it a versatile building block for organic photoactuators and other advanced materials. researchgate.net

While the specific application of this compound in organic semiconductors has not been reported, the fundamental properties of the indole scaffold are relevant. The amine group at the 5-position can significantly influence the electronic characteristics of the indole ring, potentially enhancing its electron-donating ability. The isopropyl and methyl groups can affect the solid-state packing and morphology of thin films, which are critical parameters for the performance of organic electronic devices.

Mechanistic Insights into Biochemical Interactions and Modulations via Indole Scaffolds

The indole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of therapeutic applications. nih.gov Indole derivatives can modulate various biochemical pathways by interacting with specific protein targets. For example, certain indole derivatives act as antagonists for the 5-HT6 receptor, while others inhibit tubulin polymerization, leading to antimitotic activity. mdpi.com

The specific biochemical interactions and modulatory effects of this compound are not yet characterized. However, based on its structure, it could potentially interact with targets that recognize other indoleamines, such as serotonin (B10506) receptors. For instance, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a naturally occurring psychedelic tryptamine, is a potent agonist at serotonin 5-HT1A and 5-HT2A receptors. wikipedia.org The substitution pattern on the indole ring of this compound would determine its specific receptor binding profile and functional activity. Further research, including in vitro binding assays and functional studies, is necessary to elucidate the mechanistic role of this compound in biochemical pathways.

Emerging Research Directions and Advanced Perspectives for 2 Isopropyl 3 Methyl 1h Indol 5 Amine

Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Indole (B1671886) Derivatives

The synthesis of complex indole structures has moved beyond classical methods like the Fischer and Bischler-Möhlau syntheses, with a significant emphasis on sustainability, efficiency, and atom economy. mdpi.comtandfonline.com Modern research focuses on "green" chemistry principles to reduce waste, energy consumption, and the use of hazardous reagents. researchgate.netbenthamdirect.com

Recent advancements include the use of microwave-assisted synthesis, which offers rapid, environmentally friendly, and efficient methodologies for preparing indole derivatives. tandfonline.comtandfonline.comresearchgate.net Multicomponent reactions (MCRs) have also gained prominence as they allow the construction of complex molecules like indole-pyrrole conjugates in a single step, often without the need for catalysts or chromatographic purification. rug.nlnih.gov These one-pot reactions are highly efficient and align with the principles of green chemistry. benthamdirect.comresearchgate.net

Transition-metal catalysis has revolutionized indole functionalization, enabling direct C-H activation and annulation reactions that were previously challenging. acs.org For instance, rhodium(III)-catalyzed reactions can be used to construct indole-fused diazepinones, important scaffolds in drug discovery. acs.org Similarly, copper-catalyzed strategies have been developed for the regioselective functionalization of specific positions on the indole ring, such as C4 and C5, which are traditionally less reactive. news-medical.netacs.org These methods provide powerful tools for creating structurally diverse indole libraries from simple precursors. rsc.orgorganic-chemistry.org

Table 1: Comparison of Modern Sustainable Synthetic Methods for Indole Derivatives
MethodKey FeaturesCatalyst/ConditionsAdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Often catalyst-free or uses green catalysts.Rapid reaction times, high yields, environmentally friendly. tandfonline.comtandfonline.comresearchgate.net
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more reactants.Can be catalyst-free or use mild catalysts (e.g., l-proline).High atom economy, operational simplicity, reduced waste. rug.nlnih.gov
Transition-Metal Catalyzed C-H ActivationDirect functionalization of C-H bonds.Rhodium (Rh), Palladium (Pd), Copper (Cu) complexes.High regioselectivity, access to novel substitution patterns. acs.orgnews-medical.netacs.org
Ultrasound-Promoted SynthesisUse of ultrasonic waves to enhance reactivity.Often used in conjunction with green solvents like water.Shorter reaction times, improved yields, energy efficient. benthamdirect.comresearchgate.net

Advanced Derivatization Strategies for Enhanced Specificity in Molecular Probes

The intrinsic fluorescence and versatile reactivity of the indole scaffold make it an excellent platform for designing molecular probes. rsc.orgmdpi.com The amine group at the C5 position of 2-Isopropyl-3-methyl-1H-indol-5-amine is an ideal site for derivatization, allowing for the attachment of various fluorophores or recognition moieties to create highly specific sensors.

Research in this area focuses on developing small-molecule fluorescent chemosensors for detecting a wide range of analytes, including metal ions, anions, and biologically relevant neutral species. rsc.orgresearchgate.net The design of these probes often leverages the donor-π-acceptor (D-π-A) architecture to achieve desirable photophysical properties, such as solvatochromism and aggregation-induced emission. mdpi.com By carefully selecting the attached functional groups, probes can be tuned to exhibit "turn-on" fluorescence responses, where the emission intensity increases significantly upon binding to the target analyte. researchgate.net

Advanced strategies involve functionalizing the indole ring at different positions (e.g., N-1 or C-6) with powerful fluorescent tags like cyanine (B1664457) dyes (Cy-5, Cy-7) or BODIPY. acs.org This approach has led to the development of high-affinity fluorescent ligands that span the visible to near-infrared (NIR) spectrum, enabling applications in complex biological environments and live-cell imaging. acs.orgnih.gov The goal is to create probes with high sensitivity, selectivity, and rapid response times for applications in environmental monitoring, diagnostics, and molecular imaging. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Indole Design and Predictive Modeling

ML algorithms, such as Random Forest and Deep Neural Networks (DNNs), can be trained on vast datasets of existing molecules to build predictive models. nih.govmdpi.complos.org These models are used for:

Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of novel indole compounds based on their structural features, helping to prioritize candidates for synthesis and testing. repcomseet.orgmdpi.com

Synthesis Planning: AI-driven platforms can analyze known reactions to propose novel and efficient synthetic routes for complex target molecules, potentially reducing the time and resources spent on route scouting. digitellinc.comnih.gov

Virtual Screening: ML models can rapidly screen massive virtual libraries of indole derivatives to identify compounds likely to bind to a specific biological target, significantly narrowing the field for experimental validation. researchgate.netresearchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule early in the design phase is crucial for avoiding late-stage failures in drug development. mdpi.com

By leveraging AI, researchers can navigate the vast chemical space of functionalized indoles more effectively, addressing challenges like chemical bias in datasets and improving the success rate of discovering new bioactive compounds. nih.govmdpi.com

Table 2: Applications of AI/ML in Indole Chemistry
Application AreaAI/ML TechniqueObjectiveReference
Predictive ModelingDeep Neural Networks (DNNs), Random ForestPredict bioactivity (QSAR), toxicity, and pharmacokinetic properties. mdpi.complos.orgmdpi.com
Synthetic Route DesignRetrosynthesis Prediction AlgorithmsPropose efficient and novel synthetic pathways for target indole molecules. digitellinc.comnih.gov
De Novo Drug DesignRecurrent Neural Networks (RNNs), Generative ModelsGenerate novel indole structures with optimized properties for specific targets. researchgate.netmdpi.com
Virtual ScreeningSupport Vector Machines (SVM), Ensemble MethodsIdentify promising drug candidates from large chemical databases. repcomseet.orgresearchgate.net

Expanding the Scope of Computational Chemistry for Predictive Material Science and Molecular Engineering

Computational chemistry provides powerful insights into the fundamental properties of molecules, guiding the rational design of new materials and engineered molecules. nih.gov For indole derivatives, methods like Density Functional Theory (DFT) are employed to calculate a wide range of properties before a compound is ever synthesized. nih.gov

These computational studies can accurately predict:

Thermodynamic Properties: Standard molar enthalpies of formation can be calculated to assess molecular stability. nih.gov

Electronic Properties: The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined to predict a molecule's reactivity, stability, and optical properties. nih.gov

Structural and Energetic Properties: Bond dissociation energies (BDE) can be calculated to identify the most likely points of fragmentation, which is crucial for understanding reaction mechanisms and designing stable materials. nih.gov

Material-Specific Properties: For applications in materials science, computational methods can predict properties relevant to organic electronics or high-energy materials. nih.govnumberanalytics.com

By applying these methods to structures like this compound, researchers can perform in silico modifications—for example, by adding nitro groups to the indole ring—and predict how these changes will affect the molecule's properties, such as its potential as a high-density energetic material. nih.gov This predictive power accelerates the discovery of new functional materials and allows for the molecular engineering of indoles with tailored characteristics. nih.gov

Exploration of New Mechanistic Paradigms in Indole Reactivity and Transformation

While the C3 position of indole is classically known for its high reactivity in electrophilic substitutions, modern research is uncovering new and unconventional mechanistic pathways that allow for functionalization at other, less reactive positions. nih.gov This exploration is expanding the synthetic chemist's toolkit and enabling the creation of previously inaccessible indole architectures.

Key emerging paradigms include:

Regioselective C-H Functionalization: As mentioned, transition-metal catalysis enables the direct and selective functionalization of C-H bonds at the C2, C4, C5, C6, and C7 positions, often using a directing group strategy to control the reaction's outcome. news-medical.netacs.orgmdpi.com

Cascade Reactions: Designing reactions where multiple bond-forming events occur sequentially in one pot leads to a rapid increase in molecular complexity from simple starting materials. researchgate.net

Ring Transannulation: Novel reaction pathways have been discovered where the indole's five-membered ring undergoes expansion or rearrangement. For example, a metal-free transannulation reaction between indoles and nitroalkenes can produce 3-substituted 2-quinolones, transforming one heterocyclic system into another. nih.gov

Unconventional Intermediates: Quantum chemical calculations combined with experimental studies have revealed surprising reaction mechanisms. A copper-catalyzed C5-alkylation of indole was found to proceed not by direct C-H insertion, but through an initial bonding at C4 to form a strained three-membered ring intermediate, which then rearranges to the final C5-functionalized product. news-medical.net

Understanding these new mechanistic paradigms is crucial for the rational design of synthetic routes and the discovery of novel transformations, pushing the boundaries of what is possible in indole chemistry. dntb.gov.uachemrxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.